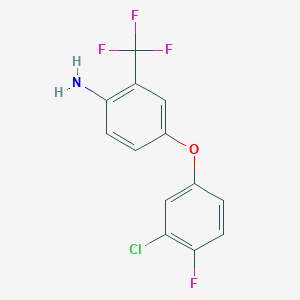

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline

CAS No.: 946741-29-3

Cat. No.: VC2310174

Molecular Formula: C13H8ClF4NO

Molecular Weight: 305.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946741-29-3 |

|---|---|

| Molecular Formula | C13H8ClF4NO |

| Molecular Weight | 305.65 g/mol |

| IUPAC Name | 4-(3-chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C13H8ClF4NO/c14-10-6-8(1-3-11(10)15)20-7-2-4-12(19)9(5-7)13(16,17)18/h1-6H,19H2 |

| Standard InChI Key | USLXNOXCSVFBLZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC2=CC(=C(C=C2)F)Cl)C(F)(F)F)N |

| Canonical SMILES | C1=CC(=C(C=C1OC2=CC(=C(C=C2)F)Cl)C(F)(F)F)N |

Introduction

Structural Characteristics and Identification

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline belongs to the class of halogenated aromatic amines. Its structure consists of a 2-(trifluoromethyl)aniline core connected to a 3-chloro-4-fluorophenoxy group through an ether linkage at position 4 of the aniline ring.

Chemical Identity

The compound possesses the following key identifiers:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₈ClF₄NO |

| Molecular Weight | Approximately 305.65 g/mol |

| CAS Number | Similar compound: 946662-83-5 (for the 3-trifluoromethyl isomer) |

The molecular structure features:

-

A primary amine group (-NH₂) at position 2 relative to the ether linkage

-

A trifluoromethyl (-CF₃) group at position 2 of the aniline ring

-

A 3-chloro-4-fluorophenoxy group attached via an ether bond

-

Multiple halogen substituents (F, Cl) that influence electronic properties

Physical and Chemical Properties

Chemical Reactivity

The chemical behavior of 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline is primarily influenced by its functional groups:

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. Based on similar compounds, potential synthetic pathways include:

-

Nucleophilic aromatic substitution between 3-chloro-4-fluorophenol and an appropriately substituted 2-(trifluoromethyl)aniline derivative, typically performed in the presence of a base.

-

Palladium or copper-catalyzed cross-coupling reactions to form the aryl ether linkage between the two aromatic systems.

-

Sequential functionalization of a simpler precursor through halogenation, trifluoromethylation, and ether formation reactions.

Reaction Conditions

The synthesis typically requires specific reaction conditions:

| Reaction Step | Typical Conditions | Catalysts/Reagents |

|---|---|---|

| Ether Formation | 80-120°C, 12-24 hours, anhydrous conditions | K₂CO₃ or Cs₂CO₃, DMF or DMSO |

| Trifluoromethylation (if needed) | Varies based on reagent | Copper or palladium catalysts |

| Amine Formation (if starting from nitro) | Reduction conditions | Fe/HCl, Zn/HCl, or H₂/Pd-C |

The synthesis of this compound and related structures often requires careful control of reaction conditions to maximize yield and purity.

Comparison with Structurally Related Compounds

Structural Analogs

Several compounds share structural similarities with 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline:

Structure-Property Relationships

The structural differences between these compounds result in distinct property variations:

-

Electronic Effects: The position of the trifluoromethyl group (position 2 versus position 3) significantly alters the electronic distribution in the aromatic ring, affecting reactivity patterns and potential biological interactions.

-

Lipophilicity: The presence of the trifluoromethyl group versus a methyl group substantially increases lipophilicity, potentially enhancing membrane permeability in biological systems.

-

Steric Considerations: The specific arrangement of substituents creates unique three-dimensional structures that influence molecular recognition and binding properties in biological systems.

-

Halogen Bonding Potential: The specific pattern of halogen atoms affects the compound's ability to participate in halogen bonding, which can be significant in molecular recognition processes.

Chemical Reactions and Transformations

Amine-Related Reactions

The primary amine group in 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline can participate in various chemical transformations:

-

Diazotization: Reaction with sodium nitrite in acidic conditions to form diazonium salts, which can undergo further transformations.

-

Acylation and Alkylation: Formation of amides and secondary/tertiary amines through reactions with acyl chlorides or alkyl halides.

-

Condensation Reactions: Formation of imines, Schiff bases, or heterocyclic compounds through reactions with carbonyls or other electrophiles.

Aromatic Ring Modifications

The aromatic rings in the compound offer sites for various transformations:

-

Electrophilic Aromatic Substitution: These reactions would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amine group.

-

Nucleophilic Aromatic Substitution: Potentially occurring at positions activated by the halogen atoms, particularly in the 3-chloro-4-fluorophenoxy group.

-

Metal-Catalyzed Coupling Reactions: The halogenated positions can serve as sites for cross-coupling reactions to introduce new functionalities.

Research Status and Future Directions

Current Research Status

-

The compound's structural features suggest potential interest in pharmaceutical and materials research contexts.

-

Similar compounds have been documented in chemical databases and research literature, indicating broader interest in this class of molecules .

-

The presence of this compound and its structural analogs in chemical databases suggests ongoing research interest in halogenated diaryl ethers with various substituent patterns.

Future Research Possibilities

Future research on 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline could focus on:

-

Detailed investigation of its chemical reactivity and synthetic utility as a building block for more complex molecules.

-

Exploration of potential biological activities, particularly in contexts where similar halogenated compounds have shown promise.

-

Structure-activity relationship studies to understand how the specific substitution pattern influences properties and activities compared to structural analogs.

-

Development of more efficient synthetic routes to access this compound and related derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume